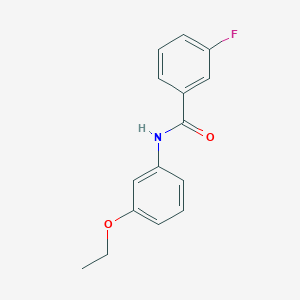

N-(3-ethoxyphenyl)-3-fluorobenzamide

Description

Contextualization within Fluorobenzamide and Amide Chemistry

N-(3-ethoxyphenyl)-3-fluorobenzamide belongs to the extensive class of amides, which are fundamental in both biological systems and synthetic chemistry. The amide bond is a cornerstone of peptides and proteins and is a prevalent feature in a vast array of pharmaceutical agents due to its stability and capacity for hydrogen bonding. mdpi.comresearchgate.net The synthesis of amides is a critical aspect of drug development, with numerous methods established for their formation. mdpi.com

The presence of a fluorine atom on the benzoyl moiety places this compound within the fluorobenzamide subclass. The introduction of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry to modulate a compound's physicochemical properties. nih.gov Fluorine's high electronegativity and relatively small size can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov Research into fluorinated benzamides is an active area, with ongoing synthesis and structural analysis of various derivatives. mdpi.com Standard synthetic routes to such compounds often involve the condensation reaction between a substituted benzoyl chloride and an appropriate aniline (B41778). mdpi.com For instance, the synthesis of N-(2,3-difluorophenyl)-2-fluorobenzamide was achieved with a high yield through the condensation of 2-fluorobenzoyl chloride and 2,3-difluoroaniline. mdpi.com A similar approach, likely the Schotten-Baumann reaction involving the reaction of an amine with an acyl chloride, could be employed for the synthesis of this compound. mdpi.com

Academic Significance of its Structural Motifs and Derivatization Potential

The academic significance of this compound is rooted in its distinct structural motifs: the 3-ethoxyphenyl group and the 3-fluorobenzamide (B1676559) core.

The 3-ethoxyphenyl moiety is a common feature in pharmacologically active compounds. The ethoxy group, a short ether linkage, can influence the molecule's solubility and ability to cross biological membranes. Its position on the phenyl ring can also direct interactions with biological targets. For example, derivatives of tamsulosin (B1681236) containing an ethoxyphenyl group have been investigated for their potential as antiosteoporotic agents. acs.org The synthesis of related structures, such as N-(3-hydroxyphenyl)benzamide, which can be a precursor to ethoxy-substituted analogues through O-alkylation, has been documented. indexcopernicus.com

The 3-fluorobenzamide core provides a platform for exploring the effects of fluorine substitution on molecular properties. The placement of the fluorine atom at the meta-position of the benzoyl ring can alter the electronic environment of the amide and the aromatic ring, potentially influencing its reactivity and intermolecular interactions. nih.gov The crystal structures of related fluorinated benzamides reveal that the amide group's orientation relative to the aromatic rings is influenced by hydrogen bonding and other non-covalent interactions. mdpi.com

The derivatization potential of this compound is considerable. The secondary amine of the amide bond offers a site for further functionalization, although this can be challenging. nih.gov The aromatic rings present opportunities for further substitution to explore structure-activity relationships. For instance, additional functional groups could be introduced to modulate biological activity or to attach fluorescent tags for analytical purposes. nih.govnih.gov

Overview of Current Research Trajectories on the Compound Class

Current research on the broader class of benzamide (B126) and fluorobenzamide derivatives is largely driven by the pursuit of new therapeutic agents. These compounds are being investigated for a wide range of biological activities, including anticancer, researchgate.netresearchgate.net anti-inflammatory, indexcopernicus.com and antimicrobial properties.

A significant research trajectory involves the development of these compounds as inhibitors of specific enzymes or as ligands for receptors implicated in disease. For example, certain benzamide derivatives have been designed as histone deacetylase (HDAC) inhibitors for cancer therapy. researchgate.net The strategic incorporation of fluorine is a key trend, with studies consistently exploring how fluorination patterns impact binding affinity, selectivity, and pharmacokinetic profiles of drug candidates. nih.gov

Furthermore, the development of novel synthetic methodologies to access diverse libraries of these compounds for high-throughput screening remains a priority in medicinal chemistry. nih.gov The synthesis of complex amines from secondary amides is an area of active research. nih.gov As our understanding of the roles of specific structural motifs grows, it is anticipated that more targeted design and synthesis of compounds like this compound will be undertaken to probe specific biological questions.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄FNO₂ | Calculated |

| Molecular Weight | 259.28 g/mol | Calculated |

| Appearance | Not specified in searched literature | - |

| Melting Point | Not specified in searched literature | - |

| Boiling Point | Not specified in searched literature | - |

| Solubility | Not specified in searched literature | - |

Note: Experimental data for the physical properties of this compound were not available in the searched literature. The provided molecular formula and weight are calculated based on the chemical structure.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-ethoxyphenyl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-2-19-14-8-4-7-13(10-14)17-15(18)11-5-3-6-12(16)9-11/h3-10H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWNIQDRSMFSGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359581 | |

| Record name | N-(3-ethoxyphenyl)-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709009-53-0 | |

| Record name | N-(3-ethoxyphenyl)-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 3 Ethoxyphenyl 3 Fluorobenzamide and Its Analogs

Established Synthetic Routes to N-(3-ethoxyphenyl)-3-fluorobenzamide

The construction of the amide bond in this compound is most conventionally achieved through the coupling of a carboxylic acid derivative with an aniline (B41778). This approach is well-documented in the synthesis of related N-aryl amides and relies on the robust and predictable nature of amidation reactions.

Amidation Reactions and Coupling Strategies

The primary and most direct route to this compound involves the acylation of 3-ethoxyaniline (B147397) with 3-fluorobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds by the nucleophilic attack of the amino group of 3-ethoxyaniline on the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) are commonly employed.

While direct acylation with the acid chloride is often efficient, alternative coupling strategies can be utilized, particularly when starting from 3-fluorobenzoic acid. These methods involve the in-situ activation of the carboxylic acid using a variety of coupling agents. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to enhance reaction rates and suppress side reactions. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective.

A study on the synthesis of a closely related analog, N-(3-Ethoxyphenyl)benzamide, reported its formation via the reaction of 3-ethoxyaniline with benzoyl chloride in an aqueous medium, achieving a yield of 78.76%. researchgate.net This suggests that similar conditions could be adapted for the synthesis of the fluorinated target compound.

Table 1: Conventional Amidation Strategies for N-Aryl Benzamides

| Coupling Reagent/Method | Typical Conditions | Advantages | Disadvantages |

| Acyl Chloride (Schotten-Baumann) | Base (e.g., Et3N, Pyridine), Aprotic Solvent (e.g., DCM, THF) | High reactivity, often high yields | Precursor acid chloride required, HCl byproduct |

| Carbodiimides (DCC, EDC) | Additive (e.g., HOBt, DMAP), Aprotic Solvent | Mild conditions, high yields | Formation of urea (B33335) byproduct, potential for racemization |

| Phosphonium Reagents (BOP) | Base (e.g., DIPEA), Aprotic Solvent | High efficiency, rapid reactions | Higher cost, phosphine (B1218219) oxide byproduct |

| Uronium Reagents (HBTU) | Base (e.g., DIPEA), Aprotic Solvent | High efficiency, good for hindered substrates | Higher cost, potential for guanidinylation side products |

Precursor Design and Synthesis for Structural Diversification

3-Ethoxyaniline: This precursor is commercially available. researchgate.net Its synthesis can be achieved through the reduction of 3-ethoxynitrobenzene. The nitro group can be reduced using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reducing agents such as tin(II) chloride (SnCl2) in acidic media. The ethoxy group is typically introduced via Williamson ether synthesis, by reacting 3-aminophenol (B1664112) with an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in the presence of a base.

3-Fluorobenzoyl Chloride: This acylating agent is also commercially available but can be readily prepared from 3-fluorobenzoic acid. nih.gov A common laboratory-scale method involves the reaction of 3-fluorobenzoic acid with thionyl chloride (SOCl2), often with a catalytic amount of N,N-dimethylformamide (DMF), which proceeds to give the acid chloride in good yield. nih.gov Alternatively, oxalyl chloride can be used as the chlorinating agent.

The accessibility of a wide range of substituted anilines and benzoyl chlorides allows for the synthesis of a diverse library of analogs of this compound, facilitating structure-activity relationship (SAR) studies.

Novel Synthetic Approaches and Catalyst Development

Beyond traditional amidation methods, recent research has focused on developing more sustainable and efficient catalytic approaches for the synthesis of N-aryl amides. These novel methods often utilize transition metal catalysts or organocatalysts to achieve amide bond formation under milder conditions and with broader substrate scopes.

One emerging strategy involves the direct catalytic amidation of carboxylic acids with amines, avoiding the need for stoichiometric activating agents and generating water as the only byproduct. organic-chemistry.org Various catalytic systems based on boron, nih.gov titanium, researchgate.net and other metals have been developed for this purpose. For instance, titanium tetrafluoride (TiF4) has been shown to catalyze the direct amidation of aromatic carboxylic acids with amines in refluxing toluene. researchgate.net

Another innovative approach is the iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water. researchgate.netnih.govrsc.org This method allows for the direct conversion of readily available nitro compounds to amides in a single step, using inexpensive and environmentally benign iron dust as the reductant. researchgate.netnih.govrsc.org

Furthermore, rhodium-catalyzed C-H activation has been employed for the synthesis of N-aryl benzamides. In one example, benzoic acids were reacted with isocyanates, where the carboxylate group acts as a removable directing group, leading to ortho-amidation followed by decarboxylation. nih.gov Such methods provide access to substitution patterns that may be difficult to achieve through classical routes.

Table 2: Examples of Novel Catalytic Amidation Reactions

| Catalytic System | Reactants | Key Features |

| Titanium Tetrafluoride (TiF4) | Carboxylic Acid + Amine | Direct amidation, avoids stoichiometric activators |

| Iron Dust in Water | Nitroarene + Acyl Chloride | Direct conversion of nitroarenes, green solvent |

| Rhodium Catalyst | Benzoic Acid + Isocyanate | C-H activation, removable directing group |

| Copper(I) Iodide | Arenediazonium Salt + Primary Amide | In situ generation of iodoarene, avoids toxic acid chlorides |

Strategies for Derivatization and Analogue Synthesis

The derivatization of this compound and the synthesis of its analogs are crucial for exploring its chemical space and potential applications. These strategies typically involve modifications of the ethoxy, fluoro, or amide functionalities, or the aromatic rings.

A study on N-(3-hydroxyphenyl)benzamide demonstrated a straightforward derivatization pathway through O-alkylation of the phenolic hydroxyl group. researchgate.netresearchgate.net This suggests that the ethoxy group in the target molecule could be readily varied by starting from 3-aminophenol and introducing different alkyl or aryl groups.

The synthesis of a new series of cinnamamide (B152044) and 2-hydroxy-N-arylbenzamide derivatives was achieved through the condensation of the corresponding acid chlorides with various amino-aryl compounds, highlighting the feasibility of modifying the N-aryl portion of the molecule. sci-hub.se Similarly, a range of N-alkyl and N-aryl piperazine (B1678402) derivatives have been synthesized, showcasing the diversity achievable through the choice of the amine component. nih.gov

Exploration of Substituent Effects on Reactivity and Yield

The electronic and steric nature of substituents on both the aniline and benzoyl moieties can significantly influence the reactivity and yield of the amidation reaction. The ethoxy group on the aniline ring is an electron-donating group (EDG) through resonance, which increases the nucleophilicity of the amino group and generally facilitates the acylation reaction. Conversely, the fluorine atom on the benzoyl ring is an electron-withdrawing group (EWG) through induction, which increases the electrophilicity of the carbonyl carbon, also favoring the nucleophilic attack.

Studies on the proton affinity of substituted benzamides have shown that the amide group's susceptibility to polar substituent effects is complex and can be influenced by steric hindrance that affects conjugation with the aromatic ring. researchgate.net In the case of this compound, the meta-positions of the substituents prevent direct resonance interaction with the reacting centers, but their inductive effects still play a crucial role. The interplay of the electron-donating ethoxy group and the electron-withdrawing fluoro group is expected to result in favorable kinetics for amide bond formation.

In the synthesis of N-aryl amides from arenediazonium salts, it was observed that electron-donating substituents on the diazonium salt enhanced yields, while electron-withdrawing groups led to a moderate decrease. organic-chemistry.org This highlights the sensitivity of the reaction to the electronic nature of the precursors.

Stereoselective Synthesis Considerations

While this compound itself is an achiral molecule, the principles of stereoselective synthesis become relevant when considering the synthesis of chiral analogs or derivatives. If either the aniline or the benzoic acid precursor contains a stereocenter, its integrity must be maintained during the amidation reaction.

The choice of coupling reagent and reaction conditions can be critical in preventing racemization, especially when the stereocenter is at the α-position to the carboxylic acid. The use of certain coupling reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is known to be effective in minimizing epimerization during the synthesis of chiral amides. An Umpolung Amide Synthesis (UmAS) has been reported for the reaction of α-fluoronitroalkanes and N-aryl hydroxylamines, which allows for the preparation of chiral α-amino-N-aryl amides with complete conservation of enantioenrichment. nih.gov

Furthermore, asymmetric catalysis can be employed to introduce chirality. For instance, ruthenium(II)-catalyzed asymmetric C-H activation of chiral benzamides has been achieved with high stereoselectivity using a chiral amide directing group. researchgate.net These advanced strategies open up possibilities for the stereoselective synthesis of chiral analogs of this compound, which could have important implications in fields such as medicinal chemistry and materials science.

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of this compound and its analogs typically proceeds through a well-established mechanism known as nucleophilic acyl substitution. This reaction is a cornerstone of organic chemistry for the formation of amide bonds. Specifically, the reaction between an amine, such as 3-ethoxyaniline, and an acyl halide, like 3-fluorobenzoyl chloride, is often carried out under Schotten-Baumann conditions. byjus.comiitk.ac.inwikipedia.org This method involves a base-catalyzed acylation, which is crucial for driving the reaction to completion. quora.comstackexchange.com

The reaction mechanism can be detailed in a series of steps:

Step 1: Nucleophilic Attack

The synthesis initiates with the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. chemistry-reaction.com The nitrogen atom of 3-ethoxyaniline, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride. This carbon is electron-deficient due to the electron-withdrawing effects of both the oxygen and chlorine atoms. khanacademy.orgyoutube.com This initial attack results in the breaking of the pi (π) bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. vanderbilt.eduyoutube.com

Step 2: Formation of the Tetrahedral Intermediate

The tetrahedral intermediate is a transient species where the carbonyl carbon is sp3 hybridized. This intermediate contains a negatively charged oxygen atom and a positively charged nitrogen atom. chemistry-reaction.comvanderbilt.edu This zwitterionic structure is unstable and quickly proceeds to the next step.

Step 3: Elimination of the Leaving Group

The unstable tetrahedral intermediate collapses to reform the carbonyl double bond. vanderbilt.edu This is energetically favorable. As the lone pair of electrons from the negatively charged oxygen atom reforms the pi bond, the chloride ion is expelled as a leaving group. khanacademy.orgyoutube.com Chloride is a good leaving group because its conjugate acid, hydrochloric acid (HCl), is a strong acid. khanacademy.org

Step 4: Deprotonation

The final step of the mechanism involves the deprotonation of the positively charged nitrogen atom. byjus.com A base, typically an aqueous solution of sodium hydroxide (B78521) or pyridine, is present in the reaction mixture under Schotten-Baumann conditions. iitk.ac.inquora.com This base abstracts a proton from the nitrogen atom, neutralizing the positive charge and forming the final this compound product. byjus.comstackexchange.com The base also serves the critical role of neutralizing the hydrochloric acid (HCl) byproduct generated in the previous step, which prevents the protonation of the starting amine and drives the reaction equilibrium towards the product. wikipedia.orgquora.com

An extensive search for scientific literature and spectroscopic databases has been conducted to gather the specific experimental data required for the advanced spectroscopic and structural elucidation of This compound .

Unfortunately, detailed, publicly available experimental data for this specific compound—including high-resolution NMR, vibrational spectroscopy, UV-Vis spectroscopy, mass spectrometry fragmentation patterns, and X-ray crystallography—could not be located. The available scientific literature and databases contain information on related structures, such as 3-fluorobenzamide (B1676559) or other N-substituted benzamides, but not for the exact molecule of interest.

Generating an article with the requested level of detail and scientific accuracy is not possible without access to this foundational experimental data. To adhere to the strict requirements of providing accurate, non-hallucinatory content focused solely on "this compound," the article cannot be written at this time.

Should peer-reviewed data for this compound become available in the future, a comprehensive article following the proposed outline could be accurately generated.

Advanced Spectroscopic and Structural Elucidation of N 3 Ethoxyphenyl 3 Fluorobenzamide

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of N-(3-ethoxyphenyl)-3-fluorobenzamide is expected to be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of secondary amides. The primary and most influential of these interactions would be the hydrogen bond formed between the amide hydrogen (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule.

Hydrogen Bonding:

Beyond this primary interaction, weaker C-H···O and C-H···F hydrogen bonds are also anticipated to play a significant role in stabilizing the three-dimensional crystal lattice. The aromatic protons and the protons of the ethoxy group can act as weak donors to the electronegative carbonyl oxygen and fluorine atoms of adjacent molecules.

Halogen Bonding:

The presence of a fluorine atom on one of the phenyl rings introduces the possibility of halogen bonding and other fluorine-specific interactions. While fluorine is the least polarizable halogen and thus the weakest halogen bond donor, interactions involving fluorine are frequently observed in crystal structures. These can include:

C-F···π interactions : The fluorine atom can interact with the electron-rich π-system of an adjacent aromatic ring.

F···F contacts : Close contacts between fluorine atoms of neighboring molecules may also occur.

The interplay of the strong N-H···O hydrogen bonds with these numerous weaker interactions dictates the final, tightly packed crystal structure. The ethoxy group, with its additional rotational freedom, will adopt a conformation that optimizes these packing forces.

| Interaction Type | Donor | Acceptor | Typical Motif |

| Strong Hydrogen Bond | Amide N-H | Carbonyl O | C(4) chains or R²₂(8) dimers |

| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Carbonyl O | Various |

| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Fluorine F | Various |

| Halogen Interaction | C-F | π-system of aryl ring | C-F···π stacking |

This table represents expected interactions based on analogous structures.

Conformational Analysis in the Solid State

The solid-state conformation of this compound is defined by the relative orientation of its constituent parts: the 3-fluorobenzoyl group, the 3-ethoxyphenyl group, and the central amide linker. The conformation is a balance between intramolecular steric effects and the energetic advantages of optimal crystal packing.

The central amide (-CO-NH-) bond is expected to be predominantly planar due to its partial double-bond character, a fundamental feature of amides. The most significant conformational flexibility arises from the rotation around the C-N and C-C single bonds linking the amide group to the two aromatic rings.

ω (C-CO-NH-C): This angle is expected to be close to 180°, indicating a trans conformation for the amide bond, which is energetically more favorable.

τ₁ (CO-C-C-C): The torsion angle between the plane of the amide group and the 3-fluorophenyl ring. In related structures, this angle can vary, often showing a non-coplanar arrangement to relieve steric hindrance. mdpi.com

τ₂ (NH-C-C-C): The torsion angle between the plane of the amide group and the 3-ethoxyphenyl ring.

The two aromatic rings are generally not coplanar. The dihedral angle between the mean planes of the 3-fluorophenyl ring and the 3-ethoxyphenyl ring is a critical conformational parameter. In similar N-arylbenzamides, this angle can range significantly, influenced by the specific intermolecular interactions present in the crystal. nih.govnih.gov For instance, in N-(2,3-difluorophenyl)-2-fluorobenzamide, the amide group is twisted out of the plane of the aromatic rings. mdpi.com The ethoxy group (-O-CH₂-CH₃) adds another layer of conformational flexibility, with its orientation likely dictated by crystal packing efficiency to minimize empty space.

| Conformational Parameter | Description | Expected Value/State |

| Amide Bond (ω) | Dihedral angle of the C-CO-NH-C group | ~180° (trans) |

| Phenyl Ring Orientation | Dihedral angle between the two aryl rings | Non-coplanar |

| Amide-Aryl Torsion (τ₁, τ₂) | Twist of the amide plane relative to the aryl rings | Non-zero, indicating a twisted conformation |

| Ethoxy Group | Orientation of the -OCH₂CH₃ substituent | Adopted to optimize packing |

This table represents expected conformational features based on analogous structures.

Computational Chemistry and Theoretical Investigations of N 3 Ethoxyphenyl 3 Fluorobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.org DFT calculations are instrumental in exploring the geometry, reactivity, and spectroscopic properties of N-(3-ethoxyphenyl)-3-fluorobenzamide.

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. mdpi.com For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. arxiv.org This optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

Illustrative Data: Optimized Geometrical Parameters The following table presents hypothetical optimized geometrical parameters for this compound, calculated at the B3LYP/6-31G(d,p) level of theory, to illustrate typical results from such a calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (Amide) | 1.25 Å |

| C-N (Amide) | 1.36 Å | |

| C-F (Fluorobenzamide) | 1.35 Å | |

| C-O (Ethoxy) | 1.37 Å | |

| Bond Angle | O=C-N (Amide) | 122.5° |

| C-N-C (Amide Linkage) | 128.0° | |

| Dihedral Angle | Phenyl-C-N-Phenyl | 35.0° |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. tsijournals.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sci-hub.se For this compound, the distribution of the HOMO and LUMO across the molecular structure can pinpoint the likely sites for nucleophilic and electrophilic attack. The electron-donating ethoxy group is expected to influence the HOMO, while the electron-withdrawing fluorine atom and carbonyl group will likely affect the LUMO. rsc.org

Illustrative Data: FMO Properties This table provides hypothetical energy values and the energy gap for this compound, illustrating the typical output of an FMO analysis.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.52 |

| LUMO | -1.21 |

| Energy Gap (ΔE) | 5.31 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. libretexts.org It illustrates the charge distribution on the molecular surface, with different colors representing different electrostatic potential values. youtube.com

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and fluorine) and are susceptible to electrophilic attack. researchgate.net Blue regions indicate positive electrostatic potential, representing electron-deficient areas (e.g., around hydrogen atoms, particularly the amide N-H), which are prone to nucleophilic attack. nih.gov Green areas represent neutral or weakly charged regions. researchgate.net For this compound, the MEP map would likely show strong negative potentials around the carbonyl oxygen and the fluorine atom, and a positive potential near the amide hydrogen.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals. wikipedia.org It is particularly useful for studying intramolecular interactions, charge transfer, and hyperconjugation. nih.gov The analysis quantifies the delocalization of electron density from filled "donor" NBOs to empty "acceptor" NBOs. wisc.edu

In this compound, NBO analysis can elucidate the extent of π-conjugation across the benzamide (B126) backbone and the electronic interactions between the substituent groups (ethoxy and fluoro) and the aromatic rings. The stabilization energy (E2) associated with donor-acceptor interactions is calculated, providing a quantitative measure of these charge transfer events. For example, interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic rings can be quantified.

Illustrative Data: NBO Donor-Acceptor Interactions The table below shows hypothetical NBO analysis results, highlighting key intramolecular interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π* (C=O) | 25.5 |

| LP(2) O (Ethoxy) | π* (C-C) Aromatic | 5.2 |

| π (C-C) Phenyl | π* (C=O) | 2.8 |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. youtube.com By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific atomic motions, such as stretching, bending, and wagging. mdpi.com

For this compound, DFT calculations can predict characteristic vibrational frequencies for key functional groups, including the N-H stretch, C=O stretch of the amide group, C-F stretch, and the C-O stretches of the ethoxy group. researchgate.net Comparing the calculated spectrum with an experimental one allows for a detailed structural confirmation. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical method, improving the agreement with experimental data. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational landscape and interactions with the environment, such as a solvent. mdpi.comacs.org

For a flexible molecule like this compound, MD simulations can explore the different conformations it can adopt in solution. researchgate.net This is crucial for understanding how the molecule behaves in a biological or chemical system. The simulations can reveal preferred orientations, the stability of intramolecular hydrogen bonds, and how solvent molecules (e.g., water) arrange themselves around the solute. nih.gov This provides a more realistic picture of the molecule's behavior than static, gas-phase calculations alone.

Mechanistic Studies of Molecular Interactions Non Clinical Biochemical Contexts

Investigation of Ligand-Target Binding Interactions via Computational Docking

Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. For N-(3-ethoxyphenyl)-3-fluorobenzamide, this approach can provide valuable insights into its potential biological targets and the nature of the interactions at the molecular level.

The N-phenylbenzamide scaffold, a core component of the subject molecule, is a common feature in inhibitors of various protein kinases. scirp.orgscirp.org In silico studies on novel N-phenylbenzamide derivatives have shown that these compounds can dock into the ATP-binding sites of numerous kinases. scirp.org The binding mode typically involves the formation of hydrogen bonds between the amide group of the benzamide (B126) and key residues in the hinge region of the kinase. The two aromatic rings, the 3-fluorophenyl group and the 3-ethoxyphenyl group, would be expected to form hydrophobic and van der Waals interactions with nonpolar residues within the binding pocket.

Specifically, the fluorine atom on the benzoyl ring can act as a hydrogen bond acceptor, potentially interacting with donor groups on the protein. The ethoxy group on the other phenyl ring can also participate in hydrogen bonding or hydrophobic interactions, depending on the topology of the binding site. For instance, in studies of N-benzyl-2-fluorobenzamide derivatives as dual inhibitors of EGFR and HDAC3, the fluorobenzamide moiety was predicted to chelate with a Zn2+ ion in the active site of HDAC3. nih.gov

A study on 3-fluorobenzamide (B1676559), the core of our subject compound, reported its binding energies against several human cancer-related proteins, as shown in the table below. chemimpex.com These values, while not for the entire this compound molecule, suggest that the 3-fluorobenzamide moiety can contribute favorably to the binding energy.

| Protein Target | Function | Calculated Binding Energy (kcal/mol) |

|---|---|---|

| Human Matrix Metalloproteinase-2 | Involved in cancer cell invasion and metastasis | -6.5 |

| Human Progesterone Receptor | A target in breast cancer therapy | -6.6 |

| Histone Deacetylases (HDACs) | Targets for cancer therapy | -6.5 |

The data in this table is for the parent compound 3-fluorobenzamide and serves as an estimation for the potential contribution of this moiety in this compound. chemimpex.com

Enzymatic Modulation and Kinetic Characterization (In vitro, Mechanism-Focused)

Benzamide derivatives are known to modulate the activity of a wide range of enzymes, acting as either inhibitors or activators. In vitro enzymatic assays are essential for characterizing these effects and determining key kinetic parameters.

Based on studies of structurally related compounds, this compound could potentially modulate enzymes such as cholinesterases and lipoxygenases. For example, a series of N-(3-hydroxyphenyl) benzamide and its O-alkyl derivatives were synthesized and evaluated for their inhibitory activity against these enzymes. chempublishers.comchempublishers.com The results of such studies are typically presented in terms of the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Compound Type | Enzyme Target | Observed Activity | Kinetic Parameter |

|---|---|---|---|

| N-Aryl Benzamides | Cholinesterases (e.g., Acetylcholinesterase) | Inhibition | IC50 / Ki |

| N-Aryl Benzamides | Lipoxygenases | Inhibition | IC50 / Ki |

| Benzamide Derivatives | Histone Deacetylases (HDACs) | Inhibition | IC50 / Ki |

This table presents a generalized summary of enzymatic activities observed for various N-aryl benzamide derivatives, suggesting potential activities for this compound.

The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined through detailed kinetic studies by measuring the enzyme's reaction rate at varying substrate and inhibitor concentrations. Such studies would be crucial to understand the precise mechanism by which this compound might modulate a specific enzyme's function.

Cellular Pathway Probing through Molecular Interactions (Excluding Efficacy/Safety in vivo)

Small molecules are invaluable tools for probing cellular signaling pathways. By selectively inhibiting or activating a particular protein within a pathway, researchers can elucidate the protein's function and its role in cellular processes. Given that N-phenylbenzamide derivatives are known to target protein kinases, this compound could potentially be used to probe kinase-dependent signaling pathways. nih.gov

For instance, if this compound were found to be a selective inhibitor of a specific kinase, it could be used in cell-based assays to investigate the downstream effects of that kinase's inhibition. This could involve techniques such as Western blotting to measure the phosphorylation status of downstream substrates or reporter gene assays to assess the activity of transcription factors regulated by the pathway. The ability to modulate signaling pathways is a key aspect of understanding cellular function and disease. nih.gov

Structure-Activity Relationship (SAR) Studies based on Molecular Design Principles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a molecule to understand how these changes affect its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of analogs to determine the importance of the 3-ethoxy and 3-fluoro substituents.

Based on general SAR principles for benzamide derivatives, the following hypotheses can be made:

The 3-Fluoro Substituent: The fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability. Its position at the 3-position of the benzoyl ring may be crucial for optimal interaction with the target protein. Studies on N-benzyl-2-fluorobenzamides have highlighted the importance of the fluorine position for activity. nih.gov

The 3-Ethoxy Substituent: The ethoxy group at the 3-position of the N-phenyl ring can affect the molecule's solubility, cell permeability, and binding interactions. SAR studies on N-(alkoxyphenyl)benzamidines have shown that the nature and position of the alkoxy group can significantly impact biological activity. nih.gov

A hypothetical SAR study might involve synthesizing analogs with different substituents at the 3-position of both rings and evaluating their activity against a specific target.

| Modification on this compound | Potential Impact on Activity | Rationale |

|---|---|---|

| Varying the alkoxy group on the N-phenyl ring (e.g., methoxy, propoxy) | Modulation of potency and selectivity | Alters hydrophobicity and steric interactions in the binding pocket. |

| Changing the position of the ethoxy group (e.g., to 2- or 4-position) | Significant change in activity | The position of the substituent is often critical for optimal binding. |

| Replacing the 3-fluoro with other halogens (Cl, Br) or H | Alteration of electronic properties and binding interactions | Halogen bonding and electronic effects can influence binding affinity. |

| Modifying the position of the fluorine atom | Likely to affect potency | The specific location of the fluorine can be crucial for key interactions. |

This table provides a speculative SAR analysis for this compound based on established principles for related compounds.

Advanced Academic Applications and Future Research Directions

Development as Chemical Probes for Biological System Elucidation

The development of N-(3-ethoxyphenyl)-3-fluorobenzamide as a chemical probe presents a promising avenue for research. Chemical probes are small molecules used to study and manipulate biological systems, and the structural motifs of this compound are well-suited for such applications. The fluorine atom can serve as a sensitive NMR probe for studying protein-ligand interactions, a technique that has been successfully employed with other fluorinated molecules to investigate the binding environments of various enzymes.

Integration into Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers a rich ground for exploring the properties of this compound. The amide group is a classic motif for forming hydrogen bonds, which can drive the self-assembly of molecules into well-defined, higher-order structures. The presence of two aromatic rings also allows for π-π stacking interactions, which can further stabilize these assemblies.

Research in this area could investigate the self-assembly behavior of this compound in various solvents and conditions. Techniques such as X-ray crystallography, scanning tunneling microscopy (STM), and atomic force microscopy (AFM) could be used to characterize the resulting supramolecular architectures, which could range from simple dimers to complex, extended networks. The introduction of additional functional groups could be explored to direct the self-assembly process towards the formation of specific structures with desired properties, such as gels or liquid crystals.

Exploration in Materials Science for Specific Optical or Electronic Properties

The electronic properties of this compound make it an interesting candidate for materials science research. The combination of an electron-donating ethoxy group and an electron-withdrawing fluorine atom, bridged by an amide linker and two phenyl rings, creates a donor-acceptor system. Such systems are known to exhibit interesting photophysical properties, including fluorescence and charge-transfer characteristics.

Future studies could involve the synthesis and characterization of thin films of this compound or its derivatives to evaluate their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The optical properties, including absorption and emission spectra, as well as the quantum yield of fluorescence, would need to be thoroughly investigated. Moreover, the thermal and morphological stability of these materials would be critical for their practical application.

Design of Fluorescent or Photoactivatable Derivatives for Advanced Imaging Research

Building upon its potential optical properties, this compound could serve as a scaffold for the design of fluorescent probes for advanced biological imaging. The inherent fluorescence of the core structure could be enhanced or modulated by the introduction of specific functional groups. For instance, incorporating a fluorophore with a high quantum yield could lead to a highly sensitive probe.

Furthermore, the design of photoactivatable derivatives, where the fluorescence is "turned on" by a specific wavelength of light, would enable precise spatial and temporal control over imaging experiments. This could be achieved by introducing a photolabile caging group that quenches the fluorescence until it is cleaved by light. Such probes would be invaluable for techniques like photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM), which allow for super-resolution imaging of cellular structures.

Opportunities in Catalyst Development and Reaction Optimization Studies

The synthesis of this compound itself provides opportunities for research in catalyst development and reaction optimization. The amide bond is typically formed through the coupling of a carboxylic acid and an amine. While numerous methods exist for this transformation, the development of more efficient, sustainable, and atom-economical catalytic systems remains an active area of research.

Studies could focus on the use of novel catalysts, such as those based on earth-abundant metals or organocatalysts, for the synthesis of this and related amides. High-throughput screening techniques could be employed to rapidly identify optimal reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. The insights gained from these studies could have broad implications for the synthesis of other pharmaceutically and industrially relevant amides.

Emerging Computational and Experimental Methodologies in Amide Chemistry

The study of this compound can also benefit from and contribute to the development of emerging computational and experimental methodologies in amide chemistry. Computational methods, such as density functional theory (DFT), can be used to predict the conformational preferences, electronic properties, and spectroscopic signatures of the molecule. These predictions can then be validated through experimental techniques like NMR spectroscopy and X-ray crystallography.

Q & A

Q. What are the established synthetic routes for N-(3-ethoxyphenyl)-3-fluorobenzamide (EPPTB), and what critical reaction conditions ensure high yield and purity?

EPPTB is typically synthesized via multi-step reactions involving amide bond formation. Key steps include:

- Coupling reactions : Use of chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate or similar coupling agents to activate carboxylic acids (e.g., 3-fluorobenzoic acid derivatives) for amidation with 3-ethoxyaniline .

- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the final product. Yield optimization requires strict control of temperature, solvent (e.g., MeCN), and stoichiometry .

Q. Which analytical techniques are most reliable for characterizing EPPTB’s structural and chemical properties?

- Spectroscopy : H/C NMR confirms substituent positions and purity. Fluorine atoms enhance sensitivity in F NMR .

- X-ray crystallography : Resolves 3D conformation (e.g., dihedral angles between benzamide and ethoxyphenyl groups) using programs like SHELXL .

- HPLC-MS : Validates purity (>95%) and molecular weight (MW: 378.39 g/mol) .

Advanced Research Questions

Q. How does EPPTB’s mechanism of action as a TAAR1 antagonist differ across species, and what methodological adjustments are needed for cross-species studies?

EPPTB exhibits species-specific antagonism:

- Potency variance : IC values are 27.5 nM (mouse), 4539 nM (rat), and 7487 nM (human) due to TAAR1 receptor polymorphisms .

- Experimental design : Use species-specific neuronal models (e.g., mouse ventral tegmental area neurons) and measure downstream effects (e.g., cAMP inhibition in vitro). For human studies, consider CRISPR-edited cell lines expressing human TAAR1 .

Q. What structural features of EPPTB are critical for its TAAR1 binding affinity, and how can computational modeling guide analog development?

- Key motifs : The ethoxyphenyl group enhances lipophilicity, while the fluorobenzamide moiety stabilizes receptor interactions via halogen bonding .

- Modeling strategies : Molecular docking (e.g., AutoDock Vina) identifies binding pockets. Replace the trifluoromethyl group with bioisosteres (e.g., -CF → -SOCH) to improve pharmacokinetics .

Q. How can researchers reconcile contradictions in reported neuroprotective effects of EPPTB across experimental models?

Discrepancies arise from:

- Concentration thresholds : Neuroprotection in hippocampal slices occurs at 1 µM but diminishes at higher doses due to off-target effects .

- Model limitations : Primary neurons vs. organotypic slices may vary in TAAR1 expression. Validate results with TAAR1-knockout models and parallel assays (e.g., PI3K/AKT pathway analysis via Western blot) .

Q. What strategies address EPPTB’s pharmacokinetic limitations for in vivo applications?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance blood-brain barrier penetration .

- Formulation : Use lipid nanoparticles or cyclodextrin complexes to improve solubility and bioavailability .

Methodological Guidance for Data Analysis

Q. How should researchers design dose-response experiments to account for EPPTB’s inverse agonism at TAAR1?

- Dose range : Test 0.1–100 µM in vitro, monitoring cAMP reduction (IC = 19 nM) and D2 receptor modulation .

- Controls : Include LY294002 (PI3K inhibitor) to isolate TAAR1-specific pathways in neuroprotection assays .

Q. What in silico tools are recommended for predicting EPPTB’s off-target interactions?

- SwissTargetPrediction : Prioritizes kinase or GPCR targets.

- Molecular dynamics simulations : Assess binding stability to TAAR1 vs. adrenergic receptors (e.g., α-AR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.